molecular formula C19H26N6O3S B2444867 1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine CAS No. 1993176-35-4

1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine

Cat. No.: B2444867
CAS No.: 1993176-35-4
M. Wt: 418.52
InChI Key: HYFKFLRBNOSCIN-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine is a useful research compound. Its molecular formula is C19H26N6O3S and its molecular weight is 418.52. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[4-(3-pyrrolidin-1-ylsulfonylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3S/c1-15-14-16(2)25(21-15)19(26)23-12-10-22(11-13-23)18-17(6-5-7-20-18)29(27,28)24-8-3-4-9-24/h5-7,14H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKFLRBNOSCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to exhibit diverse pharmacological effects. These effects suggest that they interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.

Mode of Action

It’s worth noting that pyrazole derivatives are known for their broad range of chemical and biological properties. They can interact with their targets in various ways, often by binding to active sites or other functional regions, thereby modulating the targets’ activities.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways. These could include pathways related to the biological activities mentioned earlier, such as antimicrobial, anti-inflammatory, and antitumor activities.

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular levels. These could include modulating enzyme activities, altering cellular signaling pathways, or affecting gene expression.

Biological Activity

The compound 1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are recognized for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities associated with this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O3SC_{20}H_{24}N_{6}O_{3}S, indicating the presence of multiple functional groups that contribute to its biological activity. The structure includes a pyrazole moiety, which is pivotal in medicinal chemistry due to its ability to interact with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that modifications in the pyrazole structure can enhance antibacterial activity against strains such as E. coli and S. aureus . The presence of the pyrrolidine sulfonyl group in our compound may similarly enhance its efficacy against bacterial pathogens.

Compound Target Bacteria Activity
1E. coliModerate
2S. aureusStrong
3Pseudomonas aeruginosaWeak

2. Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known anti-inflammatory pyrazole derivatives. Studies have shown that pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that our compound may also possess similar anti-inflammatory properties.

3. Anticancer Properties

Recent investigations into pyrazole derivatives indicate promising anticancer activities. For example, compounds containing a pyrazole nucleus have been tested against various cancer cell lines, demonstrating cytotoxic effects . The introduction of additional functional groups in our compound may enhance its selectivity and potency against specific cancer types.

Case Study 1: Synthesis and Evaluation

A series of studies synthesized various pyrazole derivatives, including those similar to our compound, and evaluated their biological activities. One notable study reported that a related pyrazole demonstrated significant inhibition of cancer cell proliferation in vitro . This reinforces the potential of our compound as a candidate for further development in cancer therapy.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a range of pyrazole derivatives to identify key structural features responsible for their biological activities. The results indicated that the presence of specific substituents, such as sulfonyl groups, significantly enhanced antimicrobial and anticancer activities . This insight could guide future modifications to optimize the efficacy of our compound.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activities. For instance, studies have shown that similar pyrazolo compounds possess antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

Antitumor Activity

The compound has been investigated for its antitumor potential. Pyrazole derivatives are known to inhibit cancer cell proliferation. For example, compounds structurally related to 1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the efficacy of this compound. The presence of specific functional groups, such as the piperazine ring and the sulfonamide moiety, significantly influences its biological activity. Modifications to these groups can enhance selectivity and potency against targeted diseases .

Potential Therapeutic Uses

Given its biological profile, this compound holds promise for various therapeutic applications:

Therapeutic Area Potential Application
Infectious Diseases Treatment of bacterial and fungal infections
Cancer Therapy Targeted therapy for specific cancer types
Neurological Disorders Potential for neuroprotective effects due to piperazine moiety

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a compound similar to this compound exhibited potent activity against multidrug-resistant bacterial strains.
  • Cancer Cell Line Studies : Research involving MCF-7 and HCT-116 cells showed that treatment with related pyrazole compounds resulted in significant reductions in cell viability compared to control treatments .

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety can undergo electrophilic substitution and functionalization:

  • Nitration/Halogenation : Electrophilic attack at the C4 position of the pyrazole ring is feasible under acidic conditions (e.g., HNO₃/H₂SO₄ for nitration or Cl₂/FeCl₃ for chlorination) .

  • Alkylation/Acylation : The pyrazole nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives, though steric hindrance from the 3,5-dimethyl groups may limit reactivity .

Sulfonyl Group Reactivity

The pyrrolidin-1-ylsulfonyl group attached to the pyridine ring enables nucleophilic substitution or elimination:

Reaction TypeConditionsProducts
Nucleophilic Displacement Amines or alkoxides in polar aprotic solvents (e.g., DMF)Replacement of sulfonyl group with -NH₂, -OR, or other nucleophiles .
Reduction LiAlH₄ or catalytic hydrogenationConversion to thioether (-S-) or complete desulfonylation .

Piperazine Reactivity

The piperazine ring participates in:

  • Protonation/Deprotonation : Forms salts with acids (e.g., HCl) due to its basic tertiary amine .

  • Alkylation : Reacts with alkyl halides to generate quaternary ammonium salts, enhancing solubility for pharmaceutical applications .

Carbonyl Linker Reactivity

The amide bond between pyrazole and piperazine is susceptible to:

  • Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide, yielding a carboxylic acid and piperazine derivative .

  • Nucleophilic Attack : Grignard reagents or organolithium compounds may react at the carbonyl carbon under anhydrous conditions.

Pyridine Ring Functionalization

The pyridine ring can undergo:

  • Electrophilic Substitution : Directed by the sulfonyl group, facilitating halogenation or sulfonation at specific positions .

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .

Experimental Considerations

  • Steric Effects : The 3,5-dimethylpyrazole and bulky sulfonyl group may hinder reaction rates, necessitating elevated temperatures or catalysts .

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) optimize sulfonyl and piperazine reactivity .

  • Analytical Validation : Post-reaction characterization requires HPLC, NMR, and MS to confirm structural modifications .

Q & A

Q. What are the key considerations for designing an efficient synthesis route for this compound?

  • Methodological Answer : The synthesis should involve modular steps, such as:
  • Cyclocondensation : Reacting pyrazole precursors (e.g., 3,5-dimethyl-1H-pyrazole) with carbonylating agents to form the pyrazole-carbonyl intermediate.
  • Coupling Reactions : Using nucleophilic substitution or amide-bond formation to attach the piperazine and pyridinyl-pyrrolidine sulfonyl moieties.
  • Protection/Deprotection : Temporarily masking reactive groups (e.g., amines) during synthesis to avoid side reactions.
    Reference protocols include the use of phenyl hydrazine for pyrazole cyclization and solvent optimization for coupling steps .

Q. How can NMR and HPLC be utilized to confirm the structural integrity of the compound?

  • Methodological Answer :
  • NMR : Assign peaks by comparing with analogous compounds:
  • Pyrazole protons (δ 6.0–7.0 ppm for aromatic protons).
  • Piperazine methylene groups (δ 2.5–3.5 ppm).
  • Sulfonyl groups (distinct downfield shifts in 13C^{13}\text{C} NMR).
  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and detect impurities.
    Cross-validation with mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Store in airtight containers at room temperature, away from moisture and light, based on stability data for sulfonamide and piperazine derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs) by aligning the sulfonyl and pyridinyl groups in active-site pockets.
    Validate predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Multi-Technique Analysis : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC, NOESY, and X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks.
  • Dynamic Effects : Assess temperature-dependent NMR to detect conformational flexibility in the piperazine ring .
  • Crystallography : Solve the crystal structure using SHELX (e.g., SHELXL for refinement) to resolve ambiguities .

Q. What experimental strategies can evaluate the compound’s biological activity in vitro?

  • Methodological Answer :
  • Target-Based Assays : Screen against panels of enzymes (e.g., phosphodiesterases) using fluorescence-based substrates.
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM).
  • Selectivity Profiling : Compare activity against off-target receptors (e.g., serotonin transporters) to assess specificity .

Q. How can structural modifications enhance solubility or metabolic stability?

  • Methodological Answer :
  • Functional Group Replacement : Substitute the pyrrolidine-sulfonyl group with a morpholine-sulfonyl moiety to improve hydrophilicity.
  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) on the pyrazole ring for controlled release.
    Monitor changes via logP measurements and microsomal stability assays .

Q. What crystallographic techniques are optimal for determining its 3D structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect data at 100 K.
  • Refinement : Use SHELXL for high-resolution refinement (<1.0 Å), focusing on the piperazine-pyrrolidine dihedral angle.
    Compare with DFT-optimized geometries to validate torsional strain .

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